N,N''-Bis(4-aminophenyl)guanidine
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Overview
Description
1,3-Bis(4-aminophenyl)guanidine is an organic compound with the molecular formula C13H15N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods
Industrial production methods for 1,3-Bis(4-aminophenyl)guanidine typically involve large-scale synthesis using similar routes as described above. The use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Bis(4-aminophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-aminophenyl)guanidine involves its interaction with molecular targets and pathways. It can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation of substituted guanidinium species and their biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: This compound is similar in structure but contains an adamantane core instead of a guanidine group.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Another similar compound with dimethyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: This compound has fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)guanidine is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various applications. Its guanidine group allows for interactions with biological molecules, which is not as prominent in the adamantane derivatives .
Properties
CAS No. |
88297-88-5 |
---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1,2-bis(4-aminophenyl)guanidine |
InChI |
InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18) |
InChI Key |
LQURJHXWDSZHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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